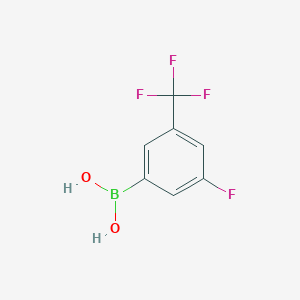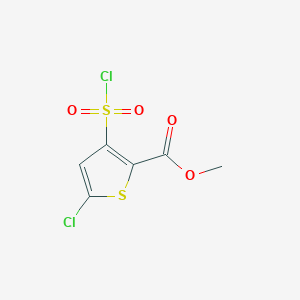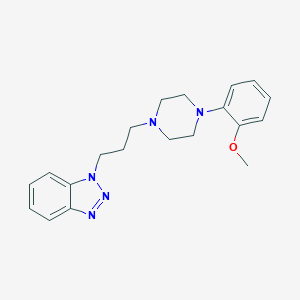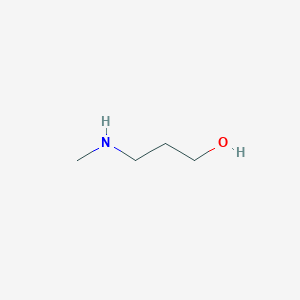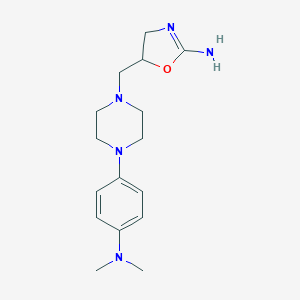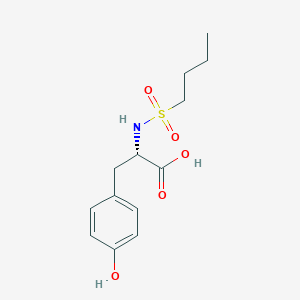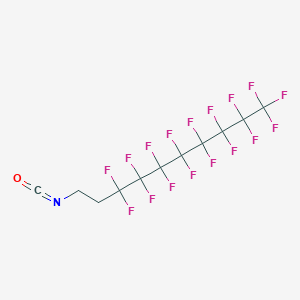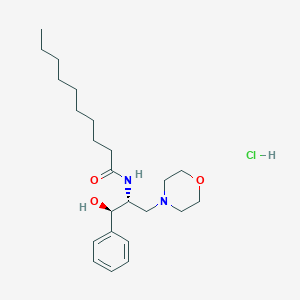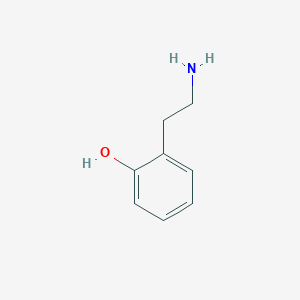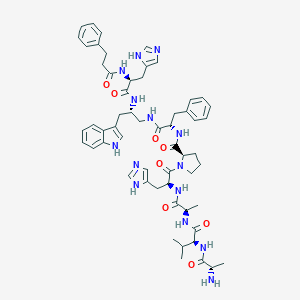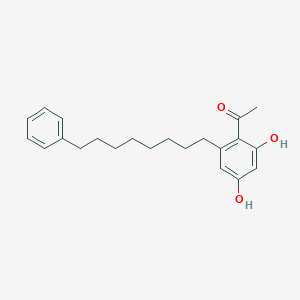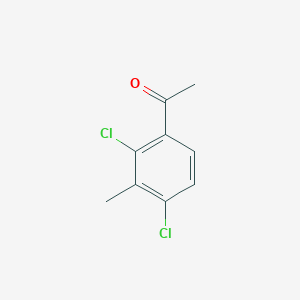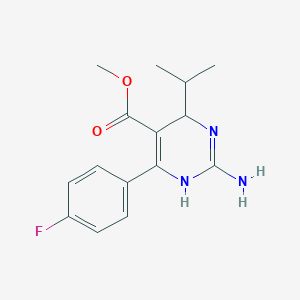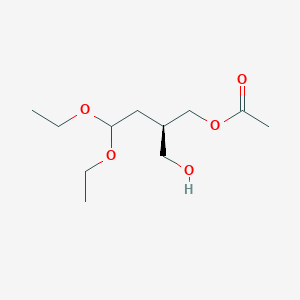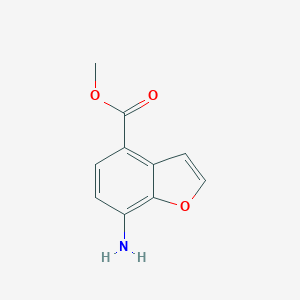
Methyl 7-aminobenzofuran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-aminobenzofuran-4-carboxylate, also known as MABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MABF is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules.
Wirkmechanismus
The exact mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Biochemische Und Physiologische Effekte
Methyl 7-aminobenzofuran-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, Methyl 7-aminobenzofuran-4-carboxylate has been shown to exhibit anti-inflammatory and anticoagulant activities.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-aminobenzofuran-4-carboxylate has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. Methyl 7-aminobenzofuran-4-carboxylate is also stable and can be stored for extended periods without degradation. However, Methyl 7-aminobenzofuran-4-carboxylate has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, Methyl 7-aminobenzofuran-4-carboxylate can exhibit low bioavailability and poor pharmacokinetic properties, which can limit its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 7-aminobenzofuran-4-carboxylate. One potential direction is the synthesis of novel derivatives of Methyl 7-aminobenzofuran-4-carboxylate with improved pharmacokinetic properties and enhanced biological activities. Another direction is the investigation of the mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives to gain a better understanding of their biological effects. Additionally, the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases should be explored further.
In conclusion, Methyl 7-aminobenzofuran-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl 7-aminobenzofuran-4-carboxylate is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules. Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development and has been reported to exhibit various biochemical and physiological effects. However, further research is needed to fully understand the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block for the synthesis of various biologically active molecules, including anticancer, antiviral, and antibacterial agents. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to exhibit anti-inflammatory and anticoagulant activities.
Eigenschaften
CAS-Nummer |
157252-27-2 |
|---|---|
Produktname |
Methyl 7-aminobenzofuran-4-carboxylate |
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
methyl 7-amino-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
InChI-Schlüssel |
AXLFATUIQRTAEH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)N |
Kanonische SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)N |
Synonyme |
4-Benzofurancarboxylicacid,7-amino-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

